Home > Products > Screening Compounds P141041 > N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide -

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Catalog Number: EVT-5109626
CAS Number:
Molecular Formula: C18H15ClN2O5
Molecular Weight: 374.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPPHA is a synthetic, low molecular weight compound identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , ] This receptor plays a crucial role in various neurological processes, making it a target for treating central nervous system disorders like schizophrenia and Alzheimer's disease. [] CPPHA exhibits a unique mechanism of action, interacting with a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site targeted by other mGluR5 modulators. [, , , ]

Mechanism of Action

CPPHA acts as a positive allosteric modulator of mGluR5 by binding to a novel allosteric site distinct from the MPEP binding site. [, , ] This binding enhances the receptor's response to glutamate, the primary endogenous agonist of mGluR5. [, ] This potentiation is evident in increased mGluR5-mediated calcium transients and ERK1/2 phosphorylation in response to agonists like DHPG and glutamate. [, ] Interestingly, CPPHA displays differential effects on different signaling pathways downstream of mGluR5 activation, suggesting a complex modulation mechanism. [, ]

Applications

The primary application of CPPHA lies in its use as a pharmacological tool to investigate the complex mechanisms of mGluR5 activation and its role in various neurological processes. [, , , , ]

    Investigating mGluR5 Pharmacology: CPPHA's unique binding site and allosteric modulation profile make it valuable for dissecting the complexities of mGluR5 signaling, distinguishing it from other known mGluR5 modulators. [, , ]

    Studying Signal Transduction Pathways: CPPHA's ability to differentially modulate downstream signaling pathways of mGluR5, such as calcium mobilization and ERK1/2 phosphorylation, provides insights into the intricate network of cellular responses regulated by this receptor. [, ]

    Potential Therapeutic Target Validation: Although not a drug itself, CPPHA's effects on mGluR5 in native systems, like potentiating NMDA receptor currents in hippocampal slices, highlight the therapeutic potential of targeting this receptor for neurological disorders. []

Future Directions
  • Elucidating Structure-Activity Relationships: Further research should explore structural modifications of CPPHA to improve its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents. []
  • Exploring Stimulus Bias: Further research is needed to fully understand the stimulus bias exhibited by CPPHA and how this can be harnessed for therapeutic benefit. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a selective mGlu5 PAM [, , , ]. It shows no agonist activity on its own but significantly enhances the effects of mGlu5 agonists like glutamate, quisqualate, and DHPG [, ]. Notably, CPPHA interacts with a novel allosteric site on mGlu5, distinct from the well-known MPEP binding site [, , , , ].

VU0001850 and VU0040237

Compound Description: These compounds represent a novel benzamide scaffold discovered through high-throughput screening for mGlu5 PAM activity []. VU0001850 exhibits an EC50 of 1.3 μM with 106% Glumax, while VU0040237 shows an EC50 of 350 nM with 84% Glumax []. Both compounds, like CPPHA, do not appear to bind to the MPEP site [].

VU0357121 and VU0365396

Compound Description: Through iterative parallel synthesis from the VU0001850/VU0040237 series, VU0357121 was optimized to be a highly potent mGlu5 PAM with an EC50 of 33 nM and 92% Glumax []. Interestingly, this effort also yielded VU0365396, the first reported neutral allosteric ligand for the non-MPEP site on mGlu5 [].

Relevance: Although structural details are limited, the paper indicates that VU0357121 and VU0365396 interact with an uncharacterized allosteric site on mGlu5, distinct from both the MPEP site and the CPPHA binding site []. This emphasizes the diversity of potential binding sites on mGlu5 for allosteric modulation. It is plausible that N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, given its unique structure, could be interacting with this novel allosteric site, or potentially even a yet unidentified site on mGlu5.

Properties

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Molecular Formula

C18H15ClN2O5

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C18H15ClN2O5/c1-25-14-8-15(26-2)13(7-12(14)19)20-16(22)9-21-17(23)10-5-3-4-6-11(10)18(21)24/h3-8H,9H2,1-2H3,(H,20,22)

InChI Key

SXSSOHFFWKDGGU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.